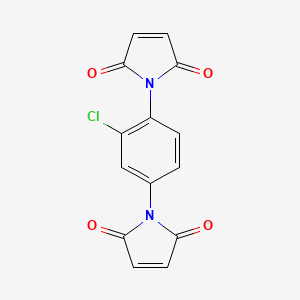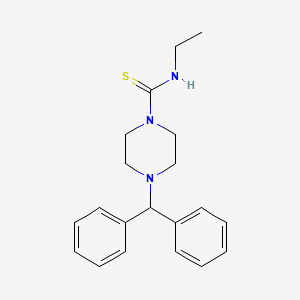
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a thiazolyl blue tetrazolium bromide, which is used as a colorimetric assay for measuring cell viability and proliferation. MTT is a water-soluble compound that is converted to a water-insoluble formazan product by mitochondrial dehydrogenases in viable cells. This conversion is used as an indicator of cell viability and metabolic activity.
Mecanismo De Acción
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is converted to a water-insoluble formazan product by mitochondrial dehydrogenases in viable cells. This conversion is dependent on the activity of the mitochondrial respiratory chain and reflects the metabolic activity of the cells. The formazan product is then solubilized in an organic solvent and measured spectrophotometrically.
Biochemical and Physiological Effects:
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is not known to have any direct biochemical or physiological effects on cells. It is a colorimetric assay that measures the metabolic activity of cells indirectly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays are widely used in scientific research because they are simple, rapid, and sensitive. They can be used to measure cell viability and proliferation in a variety of cell types and conditions. However, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays have some limitations. They are not suitable for measuring cell death or apoptosis and are not quantitative measures of cell viability. Additionally, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays can be affected by factors such as pH, temperature, and the presence of other compounds in the cell culture medium.
Direcciones Futuras
There are several future directions for the use of 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol in scientific research. One area of interest is the development of new 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol-based assays for measuring other aspects of cell metabolism such as mitochondrial function and oxidative stress. Another area of interest is the use of 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays in high-throughput drug screening to identify new compounds with therapeutic potential. Additionally, 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Métodos De Síntesis
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is synthesized by the reaction of 2-amino-2-methyl-1-propanol with thiocyanic acid to form 4-(tert-butylamino)-1,3,5-triazin-2-thiol. This compound is then reacted with morpholine to form 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol.
Aplicaciones Científicas De Investigación
4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol is widely used in scientific research as a colorimetric assay for measuring cell viability and proliferation. It is used in a variety of fields including cancer research, drug discovery, toxicology, and microbiology. 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol assays are used to determine the effectiveness of drugs and other compounds in inhibiting or promoting cell growth. They are also used to study the effects of environmental toxins on cell viability.
Propiedades
IUPAC Name |
2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)15-8-12-9(14-10(18)13-8)16-4-6-17-7-5-16/h4-7H2,1-3H3,(H2,12,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFTYZWHVMZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=S)N=C(N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)


![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)

![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

